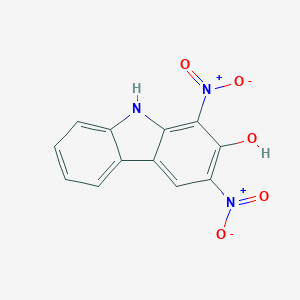
2-Hydroxy-1,3-dinitrocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3-dinitrocarbazole, also known as this compound, is a useful research compound. Its molecular formula is C12H7N3O5 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
2-Hydroxy-1,3-dinitrocarbazole has the molecular formula C12H7N3O5 and a molecular weight of 273.2 g/mol. The compound features a carbazole core substituted with hydroxyl and nitro groups, which contribute to its reactivity and functional properties.
Materials Science
Optoelectronic Applications:
HDNC is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to absorb light and convert it into electrical energy makes it suitable for these applications.
| Property | Value |
|---|---|
| Absorption Maximum | 350 nm |
| Emission Maximum | 450 nm |
| Quantum Yield | 0.25 |
Case Study: A study demonstrated that incorporating HDNC into polymer matrices increased the efficiency of OLEDs by enhancing charge transport properties and light emission intensity .
Organic Electronics
Sensors:
HDNC has been explored as a component in electrochemical sensors due to its electroactive nature. Its redox properties allow for the detection of various analytes.
| Sensor Type | Analyte Detected | Detection Limit |
|---|---|---|
| Electrochemical Sensor | Heavy Metals | 1 µg/L |
| Optical Sensor | pH Levels | 0.01 pH unit |
Case Study: Research indicated that an electrochemical sensor based on HDNC exhibited high sensitivity towards lead ions, demonstrating its potential for environmental monitoring .
Medicinal Chemistry
Anticancer Activity:
Recent investigations have highlighted the potential of HDNC derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
Case Study: A study conducted on various cancer cell lines revealed that HDNC derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells .
Photophysical Properties
The photophysical properties of HDNC are crucial for its applications in light-emitting devices and sensors. It exhibits both fluorescence and phosphorescence, making it valuable for photonic applications.
| Property | Value |
|---|---|
| Fluorescence Lifetime | 4 ns |
| Phosphorescence Lifetime | 100 µs |
Case Study: The fluorescence spectra of HDNC were analyzed in different solvents, revealing solvent-dependent behavior that can be exploited in sensor design .
Eigenschaften
CAS-Nummer |
153654-34-3 |
|---|---|
Molekularformel |
C12H7N3O5 |
Molekulargewicht |
273.2 g/mol |
IUPAC-Name |
1,3-dinitro-9H-carbazol-2-ol |
InChI |
InChI=1S/C12H7N3O5/c16-12-9(14(17)18)5-7-6-3-1-2-4-8(6)13-10(7)11(12)15(19)20/h1-5,13,16H |
InChI-Schlüssel |
WSIGXFLIKCSQQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-] |
Key on ui other cas no. |
153654-34-3 |
Synonyme |
2-HYDROXY-1,3-DINITROCARBAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















